molecular formula C22H22N2O5 B4600659 N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide

N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide

Cat. No.: B4600659
M. Wt: 394.4 g/mol
InChI Key: SISONWNMSRIOOT-YBEGLDIGSA-N
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Description

N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.15287181 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Controlled Radical Polymerization

Acrylamide derivatives have been synthesized and studied for controlled radical polymerization, leading to polymers with potential applications in drug delivery systems, corrosion inhibitors, and materials science. For example, homopolymers of a monosubstituted acrylamide containing an amino acid moiety were synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, demonstrating the controlled character of polymerization and the production of polymers with narrow polydispersity and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).

Biological Activity

Some acrylamide derivatives have been designed, synthesized, and found to be potent inhibitors of human histone deacetylases, displaying nanomolar inhibitory activity and efficacy in tumor xenograft models, highlighting their potential in cancer therapy (Bressi et al., 2010).

Corrosion Inhibition

Acrylamide derivatives have also been studied for their effectiveness as corrosion inhibitors, indicating their potential for protecting metals in various industrial applications. Research showed that synthetic acrylamide derivatives were effective corrosion inhibitors for copper in nitric acid solutions, demonstrating the utility of these compounds in extending the lifespan of metal components in corrosive environments (Abu-Rayyan et al., 2022).

Drug Development for Alzheimer's Disease

A promising drug candidate for Alzheimer's disease treatment, derived from an acrylamide structure, was studied for its effectiveness in improving cognitive abilities in animal models, suggesting potential therapeutic applications for neurodegenerative diseases (Tang et al., 2013).

Properties

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(3-ethoxy-4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-9-27-18-7-5-15(11-20(18)26-4-2)10-16(13-23)22(25)24-17-6-8-19-21(12-17)29-14-28-19/h5-8,10-12H,3-4,9,14H2,1-2H3,(H,24,25)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISONWNMSRIOOT-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCO3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC3=C(C=C2)OCO3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide
Reactant of Route 2
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N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide
Reactant of Route 3
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N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-cyano-3-(3-ethoxy-4-propoxyphenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.